Acridorex - 47487-22-9

Acridorex

Catalog Number: EVT-427731
CAS Number: 47487-22-9
Molecular Formula: C24H24N2
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Acridorex is synthesized from acridine, a nitrogen-containing heterocyclic compound, through a series of chemical reactions involving ethylamine and phenylpropanamine. The compound falls under the category of psychoactive substances due to its structural similarity to other amphetamines, which are known for their stimulant effects on the central nervous system .

Synthesis Analysis

The synthesis of Acridorex typically involves multiple steps:

  1. Formation of Intermediate: The process begins with the reaction of acridine with ethylamine. This reaction is conducted under controlled conditions, often using solvents like acetonitrile to facilitate the reaction.
  2. Final Reaction: The intermediate compound formed in the first step is then reacted with phenylpropanamine. Specific reaction conditions, such as temperature and time, are crucial to ensure a successful synthesis.
Molecular Structure Analysis

The molecular formula of Acridorex is C24H24N2C_{24}H_{24}N_{2}, with a molecular weight of 340.5 g/mol. Its structure features an acridine moiety attached to an ethyl chain and a phenyl group, characteristic of amphetamine derivatives.

Structural Data

  • Molecular Weight: 340.5 g/mol
  • Molecular Formula: C24H24N2C_{24}H_{24}N_{2}
  • InChI Key: SZSWKYIWACGNDZ-UHFFFAOYSA-N
  • SMILES Representation: CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C42

The unique combination of the acridine structure with the amphetamine backbone contributes to its pharmacological properties and potential applications .

Chemical Reactions Analysis

Acridorex can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized using strong oxidizing agents, resulting in various oxides.
  2. Reduction: The compound can be reduced to simpler amines with reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: Acridorex can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by reagents such as halogens or alkylating agents.

These reactions highlight Acridorex's reactivity profile and potential for further chemical modifications .

Mechanism of Action

The mechanism of action of Acridorex primarily involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine releasing agent, which leads to increased levels of these neurotransmitters in the synaptic cleft. This elevation results in enhanced central nervous system stimulation, contributing to appetite suppression and increased alertness.

Research suggests that Acridorex may influence pathways related to norepinephrine and dopamine release, similar to other amphetamine derivatives .

Physical and Chemical Properties Analysis

Acridorex exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid.
  • Solubility: Solubility characteristics depend on the solvent used; it is generally soluble in organic solvents.
  • Stability: Stability can vary based on environmental conditions such as temperature and light exposure.

These properties are crucial for understanding how Acridorex behaves in different experimental settings and potential applications .

Applications

Acridorex has been primarily studied for its potential applications in pharmacology, particularly regarding appetite suppression mechanisms. Its research applications include:

  • Investigating the role of amphetamine derivatives in neurotransmitter modulation.
  • Exploring its effects on central nervous system pathways related to appetite control.
  • Understanding its interactions with norepinephrine and dopamine systems.

Although not commercially available, Acridorex serves as a valuable compound for academic research aimed at developing new anorectic agents or studying similar psychoactive compounds .

Historical Development and Contextualization of Acridorex

Emergence in Pharmacological Research: Amphetamine Derivatives as Anorectic Agents

The mid-20th century witnessed intensive pharmacological research into amphetamine derivatives as potential agents for weight management, driven by the growing recognition of obesity as a medical concern. Within this landscape, Acridorex (chemical name: N-[2-(9-acridinyl)ethyl]-1-phenyl-2-propanamine) emerged as an investigational compound designed to suppress appetite through central nervous system modulation. Its molecular architecture strategically combined the phenethylamine backbone characteristic of amphetamines with an acridine moiety, representing a novel approach to anorectic drug design. The molecular formula C₂₄H₂₄N₂ (molecular weight: 340.47 g·mol⁻¹) positioned it among the structurally more complex amphetamine derivatives of its era [1] [3].

The pharmacological rationale stemmed from the established appetite-suppressing effects of earlier amphetamine compounds, though researchers sought alternatives with potentially improved specificity or reduced side effect profiles. As an investigational anorectic, Acridorex was intended to act on central pathways regulating hunger and satiety, though its precise mechanism of action remained incompletely characterized compared to first-generation amphetamines [1] [4]. The integration of the planar, heterocyclic acridine system represented a significant structural departure from simpler alkyl-substituted amphetamines, potentially influencing receptor binding affinity, distribution, or metabolic stability [5] [6].

Table 1: Key Chemical Properties of Acridorex

PropertyValueSource/Calculation Method
Molecular FormulaC₂₄H₂₄N₂IUPAC Definition [1] [5]
Molar Mass340.47 g·mol⁻¹Standard atomic weights [1] [6]
CAS Registry Number47487-22-9Chemical Abstracts Service [3] [5]
IUPAC NameN-[2-(acridin-9-yl)ethyl]-1-phenylpropan-2-amineNomenclature rules [4] [5]
SMILESCC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C24Simplified molecular-input [5] [6]
InChI KeySZSWKYIWACGNDZ-UHFFFAOYSA-NStandard identifier [3] [5]
Density1.123 g/cm³Calculated [6]
Boiling Point533.76°C at 760 mmHgCalculated [6]

Patent Trajectory and Investigational Milestones (BS 7573a Designation)

Acridorex entered the scientific literature under the investigational designation BS 7573a, reflecting its status as a experimental compound undergoing preclinical assessment. This alphanumeric identifier marked its transition from conceptualization to formal pharmaceutical investigation. The International Nonproprietary Name (INN) "Acridorex" was subsequently assigned, establishing its official pharmacological nomenclature and distinguishing it from other amphetamine derivatives in development [1] [3]. The compound also received the NSC identifier 169433 (National Service Center number), indicating its recognition within U.S. government chemical inventories, though this did not imply clinical evaluation [3].

Despite these formal recognitions, the compound's development timeline remains obscure in publicly available records. Unlike many contemporary pharmaceuticals, Acridorex appears to have progressed only to preliminary stages of investigation without advancing to clinical trials in humans. The absence of documented Phase 1-4 clinical studies suggests that development halted during the preclinical phase, possibly following initial pharmacological profiling or toxicological screening [1] [10]. Patent protections would have been essential for commercial development, but detailed information regarding specific patents, assignees, or geographical coverage remains elusive decades later, suggesting either limited investment or early termination of intellectual property development [5] [7].

The designation as BS 7573a placed Acridorex within a broader research taxonomy used by pharmaceutical developers to track compounds during discovery and early development. The "BS" prefix may indicate development by a specific institution or company, though this affiliation is not explicitly documented in available sources. This coded nomenclature system allowed researchers to reference the compound before establishing a formal nonproprietary name and reflects the proprietary research phase preceding potential clinical evaluation [1] [5].

Table 2: Developmental Milestones and Identifiers of Acridorex

Designation TypeIdentifierSignificance
Investigational CodeBS 7573aInternal research reference during early development [1] [5]
International Nonproprietary Name (INN)AcridorexOfficial generic name for pharmaceutical substances [1] [3]
NSC Number169433U.S. National Service Center identifier [3]
CAS Registry Number47487-22-9Universal chemical identifier [3] [5]
UNII7SGV5HQH8BFDA Unique Ingredient Identifier [3]

Discontinuation Analysis: Market and Regulatory Barriers to Clinical Translation

Multiple converging factors likely contributed to Acridorex's failure to transition from investigational compound to marketed therapeutic. The regulatory landscape for amphetamine derivatives was becoming increasingly stringent during the latter half of the 20th century due to growing concerns about abuse potential and cardiovascular risks associated with existing anorectics. This evolving regulatory environment would have necessitated extensive safety pharmacology studies and possibly complex risk evaluation and mitigation strategies, substantially increasing development costs [9] [10].

The competitive market landscape presented another formidable barrier. By the time Acridorex emerged, several amphetamine-based anorectics had already established market presence, creating commercial challenges for new entrants lacking clearly superior efficacy or safety profiles. Pharmaceutical investment increasingly favored compounds with novel mechanisms of action rather than structural derivatives of existing amphetamines, particularly as the limitations and risks of centrally-acting appetite suppressants became more apparent [1] [10].

Additionally, the development pathway for anorectic agents faced scientific and practical hurdles. Clinical trials for obesity treatments require large patient populations and long study durations to demonstrate meaningful weight loss and cardiovascular safety, creating substantial financial and logistical barriers. The overall discontinuation rate for pharmaceutical trials in related therapeutic areas approaches 19.2%, with completion rates significantly influenced by trial complexity and resource requirements [10]. Trials evaluating novel mechanisms or molecular entities might attract greater investment despite higher risks, whereas derivatives like Acridorex occupied a challenging intermediate position—new enough to require full development programs but not sufficiently novel to command premium pricing or market excitement [1] [10].

The compound's apparent absence from clinical trial registries suggests that sponsors made an early strategic decision to discontinue development before committing to human studies. This pattern aligns with broader pharmaceutical industry trends where promising preclinical candidates fail to progress due to portfolio prioritization decisions rather than explicit safety or efficacy concerns. The resources required to advance to clinical trials—including manufacturing development, toxicology programs, and regulatory submissions—likely proved prohibitive relative to the perceived commercial potential for another amphetamine-derived anorectic in an increasingly skeptical regulatory environment [1] [10].

Table 3: Compound Synonyms and Alternate Designations

SynonymContext of Use
BS 7573aPrimary investigational code [1] [5]
B.S. 7573-AVariant designation [3] [5]
BS-7573-AVariant designation [3]
NSC 169433National Cancer Institute identifier [3]
N-[2-(9-Acridinyl)ethyl]-1-phenylpropan-2-amineSystematic chemical name [3] [5]
9-(2-((α-Methylphenethyl)amino)ethyl)acridineAlternative chemical name [3]
N-(2-Acridin-9-Ylethyl)-1-Phenyl-Propan-2-AmineIUPAC-derived name [6]

Properties

CAS Number

47487-22-9

Product Name

Acridorex

IUPAC Name

N-(2-acridin-9-ylethyl)-1-phenylpropan-2-amine

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C24H24N2/c1-18(17-19-9-3-2-4-10-19)25-16-15-20-21-11-5-7-13-23(21)26-24-14-8-6-12-22(20)24/h2-14,18,25H,15-17H2,1H3

InChI Key

SZSWKYIWACGNDZ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C42

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.